![molecular formula C9H8Cl4OS B15076213 Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- CAS No. 89227-86-1](/img/structure/B15076213.png)
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. This compound is characterized by the presence of trichloroethanol and chlorophenyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- typically involves the chlorination of dichlorodiphenyltrichloroethane (DDT) to form an intermediate compound, which is then hydrolyzed to produce the final product . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve efficient production. The final product is then purified through various techniques such as distillation and crystallization to ensure it meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce chlorinated alcohols, while reduction could yield simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is conducted on its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- include:
Dicofol: An organochlorine pesticide with a similar structure and chemical properties.
DDT: A well-known pesticide that shares structural similarities with this compound.
Uniqueness
What sets Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in certain industrial and research applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
89227-86-1 |
|---|---|
Molekularformel |
C9H8Cl4OS |
Molekulargewicht |
306.0 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-[(4-chlorophenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C9H8Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI-Schlüssel |
BOCIJEAEALDCIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC(C(Cl)(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

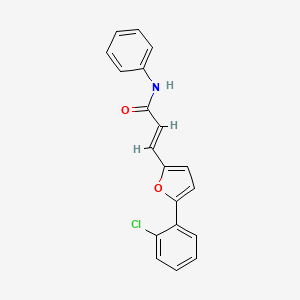


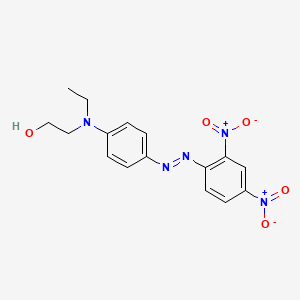
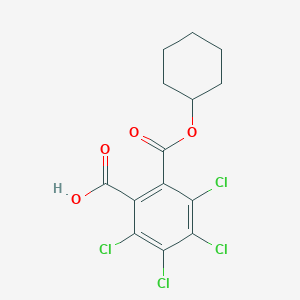
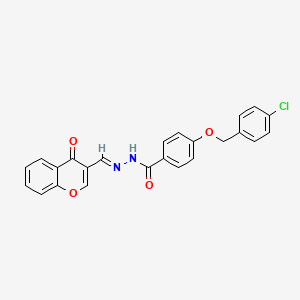
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)

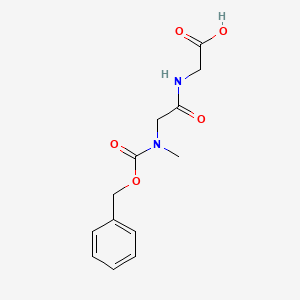
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

